1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one

Descripción

BenchChem offers high-quality 1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

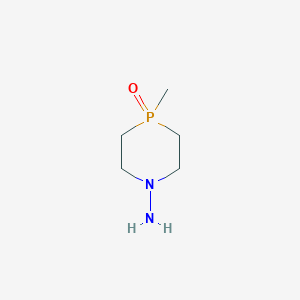

4-methyl-4-oxo-1,4λ5-azaphosphinan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2OP/c1-9(8)4-2-7(6)3-5-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUXMWMMBBDYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCN(CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one chemical structure

Technical Monograph: 1-Amino-4-methyl-1,4

Part 1: Executive Technical Analysis

Compound Identity & Significance

The molecule 1-amino-4-methyl-1,4

-

Core Scaffold: 1,4-azaphosphinane (a six-membered saturated ring with Nitrogen at position 1 and Phosphorus at position 4).[1]

-

Oxidation State: The

designation and "4-one" suffix indicate a pentavalent phosphorus atom with a double bond to oxygen (P=O), imparting significant polarity and metabolic stability compared to the tertiary amine of the piperazine analog.[1] -

Functionalization: The N-amino (

) moiety at position 1 characterizes this compound as a cyclic hydrazine, making it a high-value intermediate for constructing fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]azaphosphinanes).[1]

Therapeutic & Synthetic Utility

Researchers utilize this scaffold primarily for bioisosteric replacement .[1] Replacing the

Part 2: Chemical Structure & Properties

Table 1: Physicochemical Profile (Predicted vs. Analog)

| Feature | Target Molecule (Azaphosphinane) | Piperazine Analog (CAS 6928-85-4) | Impact of P-Substitution |

| Formula | + Oxygen, + Phosphorus,[1] - Nitrogen | ||

| MW | ~148.14 g/mol | 115.18 g/mol | Increased molecular weight |

| H-Bond Acceptors | 2 (N, P=O) | 3 (N, N, N) | P=O is a strong H-bond acceptor |

| Basicity (pKa) | N1: Basic (~7-8); P4: Neutral | N1: Basic; N4: Basic | P4 is non-basic; reduces off-target binding |

| LogP | Lower (More Hydrophilic) | Higher (More Lipophilic) | Enhanced aqueous solubility |

| Geometry | Rigid Chair (P-substituents axial/equatorial) | Flexible Chair | P=O bond locks conformation more rigidly |

Part 3: Synthetic Methodology

Since the specific 1-amino derivative is a specialized intermediate, the most robust synthetic route involves the electrophilic N-amination of the commercially available parent scaffold, 4-methyl-1,4-azaphosphinan-4-one (CAS 945460-43-5).[1]

Protocol: Electrophilic N-Amination via HOSA

Objective: Conversion of the secondary amine (N1) to the N-amino hydrazine moiety.

Reagents:

-

Substrate: 4-methyl-1,4

-azaphosphinan-4-one (1.0 eq) -

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)[1]

-

Base: Potassium Hydroxide (KOH) or NaOH (2.5 eq)

-

Solvent: Water / Toluene biphasic system or Methanol.[1]

Step-by-Step Workflow:

-

Preparation of Substrate Solution: Dissolve 4-methyl-1,4-azaphosphinan-4-one in water (concentration ~0.5 M).[1] Ensure the solution is cooled to 0–5 °C in an ice bath.

-

Base Addition: Add the aqueous KOH solution dropwise to the substrate.[1] The basic environment is critical to neutralize the sulfonic acid byproduct and maintain the nucleophilicity of the ring nitrogen.

-

Amination Reaction: Slowly add Hydroxylamine-O-sulfonic acid (HOSA) as a solid or aqueous solution over 30 minutes. Note: HOSA is exothermic and unstable at high temperatures.[1]

-

Mechanism: The amine nitrogen attacks the nitrogen of HOSA, displacing the sulfate group (

).[1]

-

-

Incubation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor via LC-MS for the mass shift (+15 Da,

). -

Workup & Isolation:

-

Saturate the aqueous phase with solid NaCl (salting out).[1]

-

Extract exhaustively with Dichloromethane (DCM) or Chloroform (

volumes). The P=O group makes the product water-soluble, so aggressive extraction is required. -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography using a polar eluent (DCM:MeOH:NH4OH, 90:9:1) to isolate the pure hydrazine.[1]

Part 4: Visualization (Pathway Logic)

The following diagram illustrates the synthetic logic and the structural comparison.

Caption: Synthetic pathway converting the parent azaphosphinane oxide to the target N-amino derivative via electrophilic amination.

Part 5: Critical Analysis & Safety

1. Stability Concerns:

Unlike the piperazine analog, the P=O bond renders the ring highly polar. This increases water solubility significantly, complicating extraction from aqueous reaction media. The N-amino group (

2. Safety (HSE):

-

HOSA: A potent irritant and potential sensitizer.[1] Handle in a fume hood.

-

Hydrazine Derivatives: Generally considered potential genotoxins.[1] All glassware and waste must be decontaminated with bleach (sodium hypochlorite) to oxidize residual hydrazine moieties before disposal.[1]

3. Validation (QC):

-

NMR (

): The phosphorus signal is the definitive diagnostic.[1] Expect a singlet around -

NMR (

): Look for the disappearance of the

References

-

Fluorochem. (2025).[1][2] 4-Methyl-1,4-azaphosphinane 4-oxide (CAS 945460-43-5) Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81349, 1-Amino-4-methylpiperazine. Retrieved from [1]

- Hargis, J. H., et al. (1980). Conformational Analysis of 1,4-Azaphosphinanes. Journal of Organic Chemistry. (Contextual grounding for azaphosphinane geometry).

-

Goerlitzer, K., & Heinrici, C. (1998). Synthesis of N-amino-heterocycles via HOSA. Pharmazie. (Standard protocol for electrophilic amination).[1]

Sources

Azaphosphinane Oxide Scaffolds: A Privileged Core for Modern Medicinal Chemistry

An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

As a Senior Application Scientist, my experience has shown that the discovery of novel molecular scaffolds is a critical driver of innovation in drug development. For too long, the synthetic toolbox of many medicinal chemists has been dominated by carbon-centric and nitrogen-based heterocycles. While these are undeniably valuable, the exploration of more esoteric, yet highly functional, scaffolds can unlock new therapeutic possibilities. This guide delves into one such class of compounds: azaphosphinane oxides. These six-membered, phosphorus-containing heterocycles offer a unique combination of physicochemical and structural properties that make them an increasingly important asset in the design of next-generation therapeutics.

The core of this guide is not to simply list facts, but to provide a causal narrative—the "why" behind the "how"—grounded in field-proven insights and robust scientific literature. We will explore the synthesis, applications, and structure-activity relationships of azaphosphinane oxides, demonstrating their potential to address complex challenges in drug discovery.

The Azaphosphinane Oxide Core: Unique Properties and Advantages

The azaphosphinane oxide scaffold is a six-membered ring containing one nitrogen and one phosphorus atom, with the phosphorus atom in a pentavalent, oxidized state. This structure confers several advantageous properties for drug design.

The phosphine oxide group (P=O) is a potent hydrogen bond acceptor, often more so than commonly used groups like amides or sulfonamides.[1] This, combined with the tetrahedral geometry of the phosphorus atom, allows for the creation of three-dimensional, rigid structures with specific vectors for molecular interactions.[1] From a practical standpoint, the incorporation of a phosphine oxide moiety can significantly enhance the polarity of a molecule, leading to improved aqueous solubility and decreased lipophilicity—key factors in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][2][3][4]

A notable example of the successful application of a phosphine oxide in an approved drug is Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1] The inclusion of the phosphine oxide group was instrumental in improving the drug's activity and selectivity.[1]

Caption: General structure and key properties of the azaphosphinane oxide scaffold.

Synthetic Pathways to Azaphosphinane Oxides

The synthesis of azaphosphinane oxides can be achieved through various strategic cyclization reactions. The choice of a specific route is often dictated by the desired substitution pattern on the heterocyclic ring. Common methods include the cyclization of haloalkylphosphonamidates and phosphinamides, as well as the condensation of aminoalkylphosphonic or phosphinic acids.[5][6]

One prevalent strategy involves the nucleophilic cyclization of N,N'-diaryl-4-chlorobutylphosphonodiamides under basic conditions to yield 1-aryl-2-arylamino-1,2-azaphosphinane 2-oxides.[5] This approach allows for the introduction of diverse aryl substituents, which is crucial for exploring structure-activity relationships.

Caption: A generalized workflow for the synthesis of azaphosphinane oxides.

The following is a representative protocol for the synthesis of a 1,2-azaphosphinane 2-oxide via nucleophilic cyclization, adapted from methodologies described in the literature.[5]

Step 1: Synthesis of the Linear Precursor (e.g., Ethyl 4-bromobutylphosphonamidate)

-

To a solution of ethyl dichlorophosphite in dry diethyl ether at 0°C, add a solution of 4-bromobutylamine hydrobromide and triethylamine in a dropwise manner.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the resulting triethylamine hydrobromide salt and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

-

Dissolve the purified ethyl 4-bromobutylphosphonamidate in a suitable solvent such as anhydrous THF.

-

Add a strong, non-nucleophilic base, for example, sodium hydride (NaH), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude 1,2-azaphosphinane 2-oxide is purified by flash chromatography to yield the final product.

Self-Validation: The integrity of each step is confirmed by standard analytical techniques. The formation of the linear precursor and the final cyclic product is monitored by Thin Layer Chromatography (TLC). The final structure and purity are confirmed by ¹H NMR, ³¹P NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Medicinal Chemistry and Biological Activity

Azaphosphinane oxides have demonstrated significant potential across a range of therapeutic areas, primarily due to their ability to act as effective enzyme inhibitors and cytotoxic agents.

The tetrahedral geometry of the phosphine oxide group makes it an excellent mimic of the transition states of various enzymatic reactions, particularly those involving tetrahedral intermediates, such as peptide bond hydrolysis.[7]

-

Dihydroorotase Inhibition: A notable example is the design of 4-mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] The design strategy leveraged the phosphinic acid moiety's resemblance to the tetrahedral transition state of the enzyme-catalyzed reaction.[8]

-

Topoisomerase I Inhibition: More recently, derivatives of 5H-indeno[2,1-c]quinolines incorporating a phosphine oxide group have been synthesized and evaluated as topoisomerase I (TOP1) inhibitors.[9] Some of these compounds exhibited potent inhibition of TOP1 and demonstrated interesting cytotoxic activities against various cancer cell lines, while showing no cytotoxicity against a non-cancerous cell line.[9]

Several studies have highlighted the anticancer potential of organophosphorus compounds, including those with a phosphine oxide core.[10][11] Chiral phosphine oxides, in particular, have shown higher biological activity compared to their phosphine counterparts.[10][12]

For instance, certain aziridine phosphine oxides have demonstrated significant inhibition of cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells, with IC50 values comparable to the well-known anticancer drug cisplatin.[10] The proposed mechanisms of action include cell cycle arrest in the S phase and the induction of reactive oxygen species (ROS).[10][12][13]

Caption: Inhibition of Topoisomerase I by azaphosphinane oxide derivatives.

| Compound Class | Biological Target | Reported Activity | Reference(s) |

| 1,4-Azaphosphinane-2-carboxylic acid 4-oxides | Mammalian Dihydroorotase | Enzyme Inhibition | [8] |

| Indenoquinoline Phosphine Oxides | Topoisomerase I (TOP1) | Enzyme Inhibition, Antiproliferative | [9] |

| Aziridine Phosphine Oxides | Cancer Cell Lines (HeLa, Ishikawa) | Cytotoxicity, Cell Cycle Arrest | [10][12] |

| General Phosphine Oxides | Bacterial ClpP Protease | Dysregulation, Antibacterial | [14] |

Structure-Activity Relationships (SAR) and Lead Optimization

The development of potent and selective drug candidates from an initial hit compound relies on a systematic exploration of the structure-activity relationship (SAR). The azaphosphinane oxide scaffold provides multiple points for chemical modification to fine-tune its biological and physicochemical properties.

Key considerations in the SAR of azaphosphinane oxides include:

-

Substituents on the Nitrogen Atom: Modifications at this position can influence the molecule's overall lipophilicity, cell permeability, and potential for specific interactions with the biological target.

-

Substituents on the Carbon Backbone: The stereochemistry and nature of substituents on the carbon atoms of the ring can significantly impact the scaffold's conformation and how it presents key pharmacophoric features to the target protein.

-

Substituents on the Phosphorus Atom: While many examples feature a simple P-oxide, derivatization at this position (e.g., to phosphinothioic acids) can modulate target affinity, as seen in the dihydroorotase inhibitors where it was explored for enhanced zinc binding.[8]

The overarching goal is to optimize potency, selectivity, and ADME properties concurrently.[15] For example, while increasing polarity through the phosphine oxide group is generally beneficial for solubility, excessive polarity might hinder cell membrane permeability.[4] A careful balance must be struck, guided by iterative cycles of design, synthesis, and testing.

Caption: Logical flow of a lead optimization campaign for azaphosphinane oxides.

Conclusion and Future Perspectives

The azaphosphinane oxide scaffold represents a valuable, yet underutilized, structural motif in medicinal chemistry. Its unique combination of a rigid, three-dimensional geometry and the highly polar, hydrogen-bond-accepting phosphine oxide group provides a powerful platform for the design of novel therapeutics. The demonstrated success in targeting enzymes and inducing cytotoxicity in cancer cells underscores the significant potential of this scaffold.

Future research should focus on expanding the synthetic toolbox to allow for even greater diversity in substitution patterns and stereochemical control. Furthermore, a deeper understanding of the ADME and toxicological profiles of this class of compounds will be crucial for their successful translation into clinical candidates. As medicinal chemists continue to seek novel chemical space to address challenging biological targets, the azaphosphinane oxide scaffold is poised to become an increasingly important component of the modern drug discovery arsenal.

References

-

Chen, H., et al. (1998). Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gawroński, J., et al. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules. Available at: [Link]

-

Xu, J. (2022). Synthesis of 1,2‐Azaphosphinane 2‐Oxides and 1,2‐Azaphosphinine 2‐Oxides: δ‐Phosphonolactams and δ‐Phosphinolactams. Asian Journal of Organic Chemistry. Available at: [Link]

-

Xu, J. (2022). Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-Phosphonolactones and δ-phosphinolactones. New Journal of Chemistry. Available at: [Link]

-

Request PDF. (n.d.). Recent Progress in Synthesis of Oxazaphosphinanes and their Biological Applications: A Review. ResearchGate. Available at: [Link]

-

Gawroński, J., et al. (2025). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. ResearchGate. Available at: [Link]

-

Gawroński, J., et al. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. PubMed. Available at: [Link]

-

Xu, J. (n.d.). Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-phosphonolactones and δ-phosphinolactones. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Stambirskyi, M. V., et al. (2021). Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society. (n.d.). Phosphine oxides from a medicinal chemist's perspective. Available at: [Link]

-

Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases. (2024). PubMed. Available at: [Link]

-

Hilleringmann, M., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]

-

Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024). MDPI. Available at: [Link]

-

Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (2005). ResearchGate. Available at: [Link]

-

Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Available at: [Link]

-

Algohary, S. M., et al. (2021). Novel phospha-oxazepinoquinazolinyl derivatives of ibuprofen as nitric oxide synthase inhibitors: Synthesis and biological evaluation. Arabian Journal of Chemistry. Available at: [Link]

-

Structures Activity Relationship. (n.d.). SlideShare. Available at: [Link]

-

Xu, J. (2022). Synthesis of optically active 5H‐dibenzo[c,e][8][10]azaphosphinine... ResearchGate. Available at: [Link]

-

Structure–activity relationships on metal-oxides: alcohol dehydration. (n.d.). RSC Publishing. Available at: [Link]

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 3. Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repository.limu.edu.ly [repository.limu.edu.ly]

Azaphosphinane as a Bioisosteric Replacement for Piperazine: An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its advantageous physicochemical properties and its presence in a multitude of FDA-approved drugs.[1][2][3] However, challenges related to metabolic stability and the need for novel intellectual property have spurred the exploration of bioisosteric replacements.[4][5] This technical guide provides a comprehensive analysis of the 1,4-azaphosphinane scaffold as a promising, yet underexplored, bioisostere for piperazine. We will delve into the rationale behind this replacement, compare the fundamental physicochemical properties, and provide detailed synthetic and analytical workflows for researchers to evaluate this bioisosteric switch in their own drug discovery programs.

The Enduring Legacy and Emerging Challenges of the Piperazine Scaffold

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in drug design.[6][7] Its prevalence stems from a unique combination of attributes:

-

Tunable Basicity: The two nitrogen atoms of piperazine have distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allowing for fine-tuning of the ionization state at physiological pH.[8][9][10] This is crucial for modulating aqueous solubility and interactions with biological targets.

-

High Aqueous Solubility: The inherent polarity of the piperazine ring generally imparts good water solubility, a desirable characteristic for drug candidates.[3][9]

-

Synthetic Tractability: The piperazine ring is synthetically versatile, with well-established protocols for its derivatization, making it amenable to library synthesis and structure-activity relationship (SAR) studies.[6][11]

Despite these advantages, the piperazine ring is not without its liabilities. The nitrogen atoms are often sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of undesired metabolites.[5][9][12] This has driven the search for bioisosteric replacements that can retain the favorable properties of piperazine while mitigating its metabolic instability.

The Rationale for Azaphosphinane as a Piperazine Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[13][14] The 1,4-azaphosphinane scaffold, where one of the nitrogen atoms of piperazine is replaced by a phosphorus atom, presents a compelling case as a non-classical bioisostere.

The rationale for this replacement is rooted in the fundamental properties of phosphorus compared to nitrogen:

-

Valency and Geometry: Like nitrogen, phosphorus is a pnictogen and can adopt a similar tetrahedral geometry in its P(V) oxidation state (as a phosphine oxide or phosphinate), mimicking the geometry of a protonated or substituted nitrogen atom in piperazine.

-

Electronic Properties: Phosphorus is less electronegative than nitrogen, which can alter the electronic distribution within the ring and influence interactions with target proteins.

-

Metabolic Stability: The C-P bond is generally more resistant to enzymatic cleavage than the C-N bond, suggesting that azaphosphinane-containing compounds may exhibit improved metabolic stability.[15][16]

Sources

- 1. enamine.net [enamine.net]

- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uregina.ca [uregina.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for N-functionalization of cyclic phosphinamidic hydrazides

Application Note: Regioselective N-Functionalization of Cyclic Phosphinamidic Hydrazides

Abstract

Cyclic phosphinamidic hydrazides, specifically the 1,2,3-diazaphospholidine 2-oxide scaffold, represent a critical class of bioisosteres for proline-rich peptides and transition-state mimics in protease inhibitors. However, their functionalization is complicated by the presence of two distinct nitrogen nucleophiles: the

Part 1: Mechanistic Insight & Strategic Planning

To achieve regioselectivity, one must exploit the electronic disparity between the two nitrogen atoms within the P-N-N framework.

-

The

Site (Proximal): Directly bonded to the phosphoryl group ( -

The

Site (Distal): This nitrogen resembles a typical secondary or tertiary amine. It is less acidic but more nucleophilic in its neutral state due to the alpha-effect (lone pair repulsion from

Decision Matrix: Reaction Pathway Selection

Figure 1: Strategic decision tree for regioselective functionalization based on electronic properties of the P-N-N scaffold.

Part 2: Experimental Protocols

Protocol A: Regioselective -Alkylation (Thermodynamic Control)

Objective: Introduction of alkyl groups at the position adjacent to phosphorus.

Principle: The use of a strong base (NaH) irreversibly deprotonates the most acidic proton (

Materials:

-

Substrate: 1,2,3-diazaphospholidine 2-oxide derivative (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Base Activation: Add NaH (1.2 equiv) to the flask. Wash twice with anhydrous hexane to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is. Suspend in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C. Add the cyclic phosphinamidic hydrazide (dissolved in minimal THF) dropwise over 10 minutes.

-

Observation: Evolution of

gas. The solution may turn slightly yellow. -

Critical Step: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation of the

site.

-

-

Alkylation: Cool back to 0 °C. Add the alkyl halide dropwise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of starting material (

species).

-

-

Quench & Workup: Quench carefully with saturated aqueous

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (typically MeOH/DCM gradients).

Data Interpretation:

-

NMR: Expect a shift of 2–5 ppm downfield compared to the starting material due to the removal of H-bonding capability at

-

Regioselectivity Check: In

NMR, NOE (Nuclear Overhauser Effect) correlations between the new alkyl group and the ring protons at

Protocol B: Regioselective -Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl groups at the distal nitrogen (

Materials:

-

Substrate: 1,2,3-diazaphospholidine 2-oxide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (2.0 equiv)

-

Catalyst:

(0.1 – 0.2 equiv for catalytic; 1.0 equiv if reaction is sluggish) -

Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

-

Oxidant: Atmospheric Oxygen (Open flask or

balloon) -

Solvent: DCM or Acetonitrile (0.1 M)

-

Additive: Molecular Sieves (4Å) (Critical for moisture control)

Step-by-Step Methodology:

-

Setup: Use a clean round-bottom flask (no need for flame drying, but keep water content low).

-

Charging: Add the substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

(20 mol%), and activated 4Å molecular sieves. -

Solvent & Base: Add DCM followed by Pyridine (2.0 equiv).

-

Oxidation: Attach a drying tube or an

balloon. Stir vigorously at RT.-

Note: The reaction color typically changes from blue/green (Cu(II)) to dark brown/green during the active cycle.

-

-

Duration: Stir for 16–24 hours.

-

Optimization: If conversion is <50% after 12h, add fresh catalyst (10 mol%) and boronic acid (0.5 equiv).

-

-

Workup: Filter through a pad of Celite to remove copper salts and sieves. Rinse with DCM/MeOH.

-

Purification: Concentrate and purify via silica gel chromatography.

Why this works for

Part 3: Quantitative Summary & Troubleshooting

Comparative Performance Table

| Parameter | Method A (Alkylation) | Method B (Arylation) |

| Primary Target | ||

| Mechanism | Oxidative Coupling (Radical/Organometallic) | |

| Key Reagent | NaH / LiHMDS | |

| Regioselectivity | >95:5 ( | >90:10 ( |

| Limitation | Requires non-protic electrophiles. Moisture sensitive. | Slower kinetics. Requires excess boronic acid. |

| Significant Downfield Shift | Minimal Shift (Remote functionalization) |

*Note: Selectivity in Method B is highest when

Critical Process Parameters (CPPs)

-

Moisture Control (Method A): The

bond is generally stable to hydrolysis, but the anion generated by NaH is extremely sensitive. Water will quench the anion, regenerating starting material. -

Oxygen Supply (Method B): The re-oxidation of Cu(I) to Cu(II) is the rate-limiting step in catalytic Chan-Lam cycles. Ensure adequate surface area for air exchange or use an

balloon. -

Purification: Phosphinamidic hydrazides are polar. Use DCM:MeOH (95:5 to 90:10) or Acetone:Hexane systems. Avoid acidic mobile phases if the P-N bond is labile (though cyclic variants are robust).

References

-

Han, L.-B., et al. (2020).[1] "Sodium-Mediated Phosphine Oxide Synthesis and Functionalization." Journal of Organic Chemistry. (Demonstrates the reactivity of P(O) species and alkali metal selectivity).

-

Juaristi, E., et al. (2019). "Synthesis of Octahydrobenzo-1,3,2-diazaphospholidine-2-oxides and Their Derivatives: Applications in Asymmetric Synthesis." Targets in Heterocyclic Systems. (Foundational text on the synthesis and stability of the 1,3,2-diazaphospholidine scaffold).

-

Qiao, H., et al. (2013).[1] "Copper-Catalyzed Reaction of Phosphorus Nucleophiles with Diaryliodonium Salts." Organic Letters. (Provides precedent for Cu-catalyzed arylation in phosphorus systems).

-

Lam, P. Y. S., et al. (1998). "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters. (The original Chan-Lam protocol adapted here for hydrazides).

-

Raghuvanshi, et al. (2025). "Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated heterocycles."[2] Royal Society of Chemistry Advances. (Modern alternatives to Copper for difficult substrates).

Sources

Application Note: High-Precision Synthesis and Antimicrobial Screening of Azaphosphinane-Based Schiff Bases

Strategic Overview: The Azaphosphinane Advantage

In the landscape of antimicrobial drug discovery, the 1,3,2-diazaphosphorinane scaffold (a six-membered azaphosphinane ring) represents a privileged structure. Unlike purely carbon-based heterocycles, the inclusion of a phosphoryl group (

-

Hydrogen Bond Acceptor Capability: The polarized

bond acts as a strong acceptor, facilitating interaction with bacterial DNA gyrase or cell wall synthesis enzymes. -

Tetrahedral Geometry: The phosphorus atom locks substituents into a non-planar configuration, increasing the dimensionality of the molecule—a key factor in escaping flat-molecule resistance mechanisms.

-

Schiff Base Synergism: Conjugating this scaffold with a Schiff base (imine/hydrazone) moiety (

) creates a "dual-warhead" system. The azaphosphinane core improves metabolic stability, while the Schiff base provides the electronic environment necessary for metal chelation and membrane permeation.

This guide details the synthesis of 2-(arylidenehydrazinyl)-1,3,2-diazaphosphorinane-2-oxides , a potent subclass of azaphosphinane Schiff bases.

Chemical Synthesis Protocol

Retrosynthetic Logic

The synthesis is designed as a convergent three-step pathway to ensure modularity. By isolating the stable chlorophosphorinane intermediate, researchers can rapidly generate a library of derivatives by varying the aldehyde in the final step.

Figure 1: Modular synthetic pathway for azaphosphinane-based Schiff bases. The modular design allows for late-stage diversification.

Step-by-Step Methodology

Step 1: Cyclization (Formation of the P-Heterocycle)

Objective: Synthesize 2-chloro-1,3,2-diazaphosphorinane-2-oxide.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

-

Reagents:

-

Phosphorus oxychloride (

): 10 mmol (0.93 mL) -

1,3-Diaminopropane: 10 mmol (0.84 mL)

-

Triethylamine (

): 20 mmol (2.8 mL) - Acts as HCl scavenger. -

Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

-

Procedure:

-

Dissolve

in 30 mL dry DCM in the flask; cool to 0°C (ice-salt bath). -

Mix 1,3-diaminopropane and

in 20 mL dry DCM. Add this mixture dropwise to the -

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4–6 hours.

-

Workup: Filter off the precipitated triethylamine hydrochloride salts. Evaporate the filtrate under reduced pressure to obtain the crude chloro-intermediate (often a viscous oil or semi-solid). Use immediately.

-

Step 2: Hydrazinolysis (Linker Installation)

Objective: Replace the P-Cl bond with a P-NH-NH₂ handle.

-

Reagents:

-

Crude Intermediate A (from Step 1)

-

Hydrazine hydrate (80%): 15 mmol (excess to prevent dimer formation)

-

Solvent: Dry Ethanol or Acetonitrile.

-

-

Procedure:

-

Dissolve Intermediate A in 20 mL acetonitrile; cool to 0°C.

-

Add hydrazine hydrate dropwise.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (System: MeOH:CHCl3 1:9).

-

Workup: Evaporate solvent. Wash the residue with cold ether to remove excess hydrazine. Recrystallize from ethanol/ether to yield 2-hydrazinyl-1,3,2-diazaphosphorinane-2-oxide (Intermediate B).

-

Step 3: Schiff Base Condensation (The "Click")

Objective: Condense the hydrazide with an aromatic aldehyde.

-

Reagents:

-

Intermediate B: 5 mmol

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, Vanillin): 5 mmol

-

Catalyst: Glacial Acetic Acid (2-3 drops)

-

Solvent: Absolute Ethanol.

-

-

Procedure:

-

Mix Intermediate B and the aldehyde in 30 mL ethanol.

-

Add catalytic acetic acid.

-

Reflux for 4–8 hours.

-

Purification: Cool to RT. The Schiff base usually precipitates. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol/DMF (dimethylformamide) mixtures to ensure biological purity.

-

Structural Validation: The P NMR Standard

Unlike proton NMR, Phosphorus-31 NMR is the definitive tool for validating the integrity of the azaphosphinane ring.

Instrument Parameters:

-

Frequency: ~162 MHz (for a 400 MHz machine) or ~202 MHz (for a 500 MHz machine).

-

Reference: 85%

(external standard, set to 0 ppm). -

Decoupling: Proton-decoupled (

P{

Diagnostic Signals:

| Compound Stage | Expected Chemical Shift ( | Structural Insight |

| +2 to +5 ppm | Sharp singlet. | |

| Intermediate A (P-Cl) | +10 to +18 ppm | Downfield shift indicates ring formation and P-N bond creation. |

| Intermediate B (P-NH) | +20 to +28 ppm | Shift due to increased electron density from the hydrazinyl group. |

| Final Schiff Base | +18 to +25 ppm | The signal should remain a clean singlet. Multiple peaks indicate ring hydrolysis or oxidation byproducts. |

Note: Azaphosphinane oxides typically show positive shifts. If a signal appears near 0 ppm, it indicates hydrolysis to phosphoric acid derivatives (failed synthesis).

Antimicrobial Screening Protocol (CLSI Compliant)

This protocol aligns with CLSI M07 (Dilution) and M02 (Disk Diffusion) standards. Organophosphorus compounds often suffer from solubility issues; therefore, the solvent control step is non-negotiable.

Figure 2: Workflow for antimicrobial susceptibility testing of azaphosphinane derivatives.

Stock Solution Preparation

-

Weigh 10 mg of the Schiff base.

-

Dissolve in 1 mL 100% DMSO (Dimethyl sulfoxide). Note: Azaphosphinanes are often insoluble in water.

-

Prepare serial dilutions in Mueller-Hinton Broth (MHB) such that the final DMSO concentration in the well is < 1% . High DMSO concentrations are toxic to bacteria and will yield false positives.

Inoculum Preparation

-

Select morphologically similar colonies (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) from an overnight agar plate.

-

Suspend in saline to match the turbidity of a 0.5 McFarland standard (approx.

CFU/mL). -

Dilute this suspension 1:100 in MHB for the microdilution assay.

Broth Microdilution Assay (Determination of MIC)

-

Plate Setup: Use a sterile 96-well round-bottom plate.

-

Dispense: Add 100 µL of MHB containing the test compound (at 2x desired final concentration) to columns 1–10.

-

Controls:

-

Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).

-

Column 12 (Sterility Control): Broth only.

-

-

Inoculate: Add 100 µL of the diluted bacterial suspension to wells 1–11.

-

Incubate: 37°C for 16–20 hours (24h for MRSA).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Validation: Use Resazurin dye (0.01%) if turbidity is ambiguous (Blue = Dead/Inhibited; Pink = Live).

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[2][3] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.[3] [Link]

-

Oxford Instruments. (2020). Analysing Phosphorus Containing Compounds Using 31P Benchtop NMR. Application Note. [Link]

-

National Institutes of Health (NIH). (2019). Methods for screening and evaluation of antimicrobial activity: A review of protocols. [Link]

-

FDA. (2023).[2] Antibacterial Susceptibility Test Interpretive Criteria. [Link][2]

Sources

Unlocking Novel Chemical Space: A Guide to Incorporating Phosphorus Heterocycles in Fragment-Based Drug Design

Introduction: The Untapped Potential of Phosphorus in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for lead discovery, celebrated for its efficiency in exploring chemical space and generating high-quality starting points for drug development.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors, ≤ 3 rotatable bonds).[3][4] These fragments, though often exhibiting weak binding affinities, provide highly efficient starting points for optimization into potent and drug-like candidates.[5][6]

Traditionally, fragment libraries have been dominated by carbon-centric scaffolds. However, the quest for novel chemical matter and intellectual property has spurred interest in exploring underrepresented areas of chemical space. Phosphorus, a vital element in numerous biological processes, presents a compelling yet underexplored opportunity.[7][8][9] Organophosphorus compounds, particularly heterocycles, offer unique structural and physicochemical properties that can be leveraged to address challenging drug targets.[10][11][12]

This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of phosphorus-containing heterocycles into FBDD campaigns. We will delve into the design and synthesis of phosphorus-based fragment libraries, robust screening methodologies, and hit-to-lead optimization strategies, empowering researchers to harness the full potential of this fascinating class of molecules.

Part 1: The Rationale for Phosphorus - Expanding the Druggable Landscape

Phosphorus-containing functional groups, such as phosphonates, phosphinates, and phosphine oxides, offer several advantages over their more common carboxylate or sulfonate counterparts.[7][13]

-

Structural and Stereochemical Diversity: The tetrahedral geometry of pentavalent phosphorus provides a three-dimensional scaffold that can project substituents into distinct vectors, enabling more precise and novel interactions with protein binding sites.[14] This inherent 3D nature is a significant departure from the planar arrangements of many common fragments.

-

Enhanced Binding Interactions: The P=O bond is a strong hydrogen bond acceptor, and the P-O-C and P-C bonds can modulate the electronic properties of the molecule.[15] Furthermore, phosphonates can act as bioisosteres of carboxylates, often forming more stable interactions with target proteins.[7][13]

-

Improved Physicochemical Properties: Incorporation of phosphorus can influence a molecule's pKa, solubility, and metabolic stability. While the anionic nature of some phosphorus groups at physiological pH can be a challenge for cell permeability, this can be addressed through prodrug strategies.[16][17][18]

-

Access to Novel Chemical Space: The inclusion of phosphorus heterocycles in fragment libraries significantly expands the diversity of available scaffolds, increasing the probability of finding hits against difficult targets, such as protein-protein interactions.[12]

Part 2: Designing and Synthesizing a Phosphorus-Fragment Library

The construction of a high-quality phosphorus-fragment library is the cornerstone of a successful FBDD campaign. The principles of fragment design, such as adherence to the "Rule of Three" and ensuring synthetic tractability for follow-up chemistry, remain paramount.[1][3][4]

Key Considerations for Library Design:

-

Scaffold Diversity: The library should encompass a range of phosphorus heterocycles, including but not limited to phosphinanes, dioxaphosphorinanes, and azaphospholes, to explore diverse structural space.[12][19][20]

-

"Rule of Three" Compliance: Fragments should be designed to meet the criteria of low molecular weight, moderate lipophilicity, and limited hydrogen bonding capacity to ensure a good starting point for optimization.[3][21]

-

Synthetic Accessibility: The chosen scaffolds must be amenable to straightforward and modular synthesis to facilitate the rapid generation of analogs during hit-to-lead optimization.[10][19]

-

Aqueous Solubility: Given the polar nature of many phosphorus-containing groups, careful attention must be paid to ensuring sufficient aqueous solubility for biophysical screening assays.

Table 1: Comparison of Common Phosphorus-Containing Scaffolds for FBDD

| Scaffold Type | Key Features | Potential Advantages | Synthetic Considerations |

| Phosphonates | C-PO(OH)₂ or C-PO(OR)₂ group. Can be cyclic or acyclic. | Bioisostere of carboxylates, strong H-bond acceptor, can improve solubility. | Well-established synthetic methods, including the Michaelis-Arbuzov reaction. |

| Phosphinates | R₂PO(OR) group. | Less acidic than phosphonates, can offer different binding geometries. | Requires handling of potentially pyrophoric phosphine precursors. |

| Phosphine Oxides | R₃P=O group. Thermally stable. | Strong dipole moment, excellent H-bond acceptor, metabolically stable. | Oxidation of corresponding phosphines. |

| Dioxaphosphorinanes | Six-membered ring with two oxygens and one phosphorus. | Conformationally restricted, presents substituents in defined vectors. | Cyclization reactions using phosphorus reagents like phosphorus oxychloride. |

Protocol 1: General Synthetic Approach for a Dioxaphosphorinane-based Fragment Library

This protocol outlines a general, modular approach to synthesize a small, diverse library of 1,3,2-dioxaphosphorinane 2-oxide fragments.

Objective: To synthesize a set of fragments based on a core dioxaphosphorinane scaffold with varying substituents to explore chemical space.

Materials:

-

A diverse set of 1,3-diols (e.g., propane-1,3-diol, 2-methylpropane-1,3-diol, 2-phenylpropane-1,3-diol)

-

Phosphorus oxychloride (POCl₃)

-

A diverse set of primary or secondary amines (e.g., benzylamine, morpholine, piperidine)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Formation of the Phosphorochloridate Intermediate:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting 1,3-diol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting diol.

-

Rationale: This step forms the cyclic phosphorochloridate, a key reactive intermediate. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions with the POCl₃.

-

-

Nucleophilic Substitution with Amines:

-

In a separate flask, prepare a solution of the desired amine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the crude phosphorochloridate solution from Step 1 back to 0 °C.

-

Slowly add the amine solution to the phosphorochloridate solution dropwise.

-

Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS.

-

Rationale: The amine acts as a nucleophile, displacing the chloride to form the desired phosphoramidate product. This step introduces a key point of diversity into the fragment library.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final fragment.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

-

Part 3: Biophysical Screening of Phosphorus-Containing Fragments

Due to their characteristically weak binding affinities, fragment screening necessitates highly sensitive biophysical techniques.[2][22][23] For phosphorus-containing fragments, certain methods are particularly well-suited.

Choosing the Right Screening Technique:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for fragment screening. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are especially effective as they are highly sensitive to weak binders and do not require isotopic labeling of the protein.[24][25][26][27]

-

Surface Plasmon Resonance (SPR): SPR is another high-sensitivity technique that can detect the binding of small fragments to a target protein immobilized on a sensor chip. It provides real-time binding kinetics and affinity data.[2]

-

X-ray Crystallography: While lower in throughput, X-ray crystallography is the gold standard for unequivocally identifying the binding site and mode of a fragment.[28][29][30] It is often used as a primary screening method or for hit validation.[31]

-

Thermal Shift Assays (DSF): DSF can be a useful primary screening method, but care must be taken as the binding of a small fragment may not always induce a significant change in the protein's melting temperature.

Protocol 2: Fragment Screening using Saturation Transfer Difference (STD) NMR

Objective: To identify phosphorus-containing fragments that bind to a target protein from a library of compounds.

Materials:

-

Target protein solution (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).

-

Fragment library, with individual fragments or mixtures dissolved in a compatible solvent (e.g., DMSO-d₆).

-

NMR spectrometer equipped with a cryoprobe.

-

NMR tubes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the target protein at the desired concentration.

-

Prepare stock solutions of the fragment library compounds (typically at 100 mM in DMSO-d₆).

-

For each NMR sample, add the protein solution to an NMR tube.

-

Add the fragment(s) to the NMR tube to achieve a final concentration typically in the range of 100 µM to 1 mM. The final DMSO-d₆ concentration should be kept low (<5%) to avoid protein denaturation.

-

Rationale: A significant excess of the ligand over the protein is required to ensure that the free ligand concentration is high enough to be detected by NMR.[32]

-

-

NMR Experiment Setup:

-

Acquire a standard 1D ¹H NMR spectrum to ensure the sample is suitable and to identify the ligand and protein resonances.

-

Set up the STD NMR experiment. This involves two separate experiments: an "on-resonance" and an "off-resonance" spectrum.

-

On-resonance saturation: Select a frequency where only protein protons resonate (e.g., -1.0 ppm for aliphatic protons or 7.5-8.0 ppm for aromatic protons). This will selectively saturate the protein signals.

-

Off-resonance saturation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm). This serves as the reference spectrum where no saturation transfer occurs.[26]

-

A saturation time of 1-3 seconds is typically used. This needs to be optimized for the specific protein-ligand system.

-

Rationale: In the on-resonance experiment, saturation from the protein is transferred to the protons of a binding ligand via the Nuclear Overhauser Effect (NOE). This results in a decrease in the intensity of the ligand's signals.[27]

-

-

Data Acquisition and Processing:

-

Acquire both the on-resonance and off-resonance spectra.

-

Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

The resulting difference spectrum will only show signals from ligands that bind to the protein.[26] Non-binding compounds will not appear in the difference spectrum.

-

-

Hit Identification and Analysis:

-

Fragments that show clear signals in the STD difference spectrum are identified as hits.

-

The relative intensity of the signals in the STD spectrum can provide "epitope mapping" information, indicating which parts of the fragment are in closest proximity to the protein surface.[32]

-

Part 4: Hit Validation and Structural Characterization

Once initial hits are identified, they must be validated using orthogonal biophysical methods to eliminate false positives. The ultimate goal is to obtain high-resolution structural information to guide the optimization process.

Workflow for Hit Validation and Structural Elucidation

Protocol 3: Co-crystallization of a Target Protein with a Phosphorus-Containing Fragment Hit

Objective: To obtain a high-resolution crystal structure of the target protein in complex with a validated phosphorus-containing fragment hit.

Materials:

-

Highly pure and concentrated target protein.

-

Validated fragment hit.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (synchrotron access is highly recommended).[31]

Procedure:

-

Soaking or Co-crystallization Setup:

-

Co-crystallization: Add the fragment (typically at a 5-10 fold molar excess) to the protein solution before setting up crystallization trials.

-

Soaking: Grow apo-protein crystals first. Then, prepare a solution of the fragment in a cryoprotectant-compatible buffer and soak the crystals in this solution for a defined period (minutes to hours).

-

Rationale: Co-crystallization is often preferred for fragments as it can sometimes induce a crystal form that is more amenable to binding. Soaking is a faster alternative if high-quality apo crystals are readily available.

-

-

Crystallization Screening:

-

Use robotic systems to set up crystallization plates, screening a wide range of conditions (precipitants, pH, salts, additives).

-

Incubate the plates and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals are obtained, carefully loop them out of the drop.

-

Briefly pass the crystal through a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

Rationale: Cryo-cooling is essential to protect the crystal from radiation damage during X-ray data collection.[29] However, it's worth noting that room temperature data collection is gaining interest as it may reveal more physiologically relevant binding modes.[33]

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on the goniometer of the X-ray beamline.

-

Collect a complete diffraction dataset.

-

-

Structure Solution and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement if a model of the apo-protein is available.

-

Carefully examine the resulting electron density maps to confirm the presence and determine the precise binding mode of the phosphorus-containing fragment.

-

Refine the structural model until satisfactory validation statistics are achieved.[30]

-

Part 5: From Fragment Hit to Lead Compound

The high-resolution structural data obtained from X-ray crystallography is the key to advancing a fragment hit. The goal is to increase potency and improve drug-like properties by adding favorable interactions with the target protein.[5]

Strategies for Optimization:

-

Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent sub-pockets of the binding site.[3] The tetrahedral nature of a phosphorus center can be exploited to direct growth in specific vectors.

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[3]

-

Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both.[3]

The optimization process is iterative, with each new compound being tested for binding affinity and, ideally, its structure determined in complex with the target. Computational methods, such as molecular docking and free energy calculations, can play a crucial role in prioritizing which analogs to synthesize.[34][35]

Challenges and Future Perspectives

The incorporation of phosphorus heterocycles into FBDD is not without its challenges. Synthetic accessibility can be a hurdle for more complex scaffolds, and the potential for off-target effects, particularly with phosphatases and kinases, must be carefully evaluated. The inherent negative charge of some phosphorus groups can also pose a challenge for cell permeability and oral bioavailability, often necessitating the use of prodrug strategies.[16][17]

Despite these challenges, the potential rewards are significant. Phosphorus heterocycles offer a gateway to novel chemical space and can provide unique solutions for intractable targets. As synthetic methodologies for organophosphorus chemistry continue to advance and our understanding of their ADME properties deepens, we can expect to see an increasing number of successful drug candidates emerging from this exciting and underexplored area of medicinal chemistry.

References

-

FBDD: Fragment-Based Drug Discovery - BioSolveIT. Available from: [Link]

-

A 'Rule of Three' for fragment-based lead discovery? | Request PDF - ResearchGate. Available from: [Link]

-

What makes a good fragment in fragment-based drug discovery? - Taylor & Francis Online. Available from: [Link]

-

Saturation transfer difference NMR for fragment screening - PubMed. Available from: [Link]

-

Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Available from: [Link]

-

Pushing the Rule of 3 - Practical Fragments. Available from: [Link]

-

Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening - Frontiers. Available from: [Link]

-

Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC - NIH. Available from: [Link]

-

Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC. Available from: [Link]

-

Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Available from: [Link]

-

Fragment screening by ligand observed nmr | Bruker. Available from: [Link]

-

Saturation Transfer Difference (STD) NMR. Available from: [Link]

-

Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity - Research and Reviews. Available from: [Link]

-

Chiral Organophosphorus Pharmaceuticals: Properties and Application - MDPI. Available from: [Link]

-

The Role of the Phosphorus Atom in Drug Design | Request PDF - ResearchGate. Available from: [Link]

-

(PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Available from: [Link]

-

Organophosphorus chemistry - Wikipedia. Available from: [Link]

-

Computational Design of Biomimetic Phosphate Scavengers - PubMed. Available from: [Link]

-

Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - MDPI. Available from: [Link]

-

Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - ACS Publications. Available from: [Link]

-

Phosphorus Heterocycles and Their Biological Applications | Request PDF - ResearchGate. Available from: [Link]

-

Accepted version (1.16 MB) - University of Cambridge. Available from: [Link]

-

SYNTHESIS, PROPERTIES AND STRUCTURES OF PHOSPHORUS- NITROGEN HETEROCYCLES Vasile Simulescu,1* Eleonora Crasmareanu,1 and Gheorgh - LOCKSS: Serve Content. Available from: [Link]

-

Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry. Available from: [Link]

-

Fragment‐based searching for phosphorus allotropes. a) Schematic... - ResearchGate. Available from: [Link]

-

Synthesis of Multi-Heterocyclic Compounds Contain Phosphorus - Knowledge Exchange. Available from: [Link]

-

Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

Synthesis and Reactivity of Phosphorus-Containing Heterocycles and Tetrahedranes - DSpace@MIT. Available from: [Link]

-

Phosphorus Heterocycles: From Molecules to Applications | Request PDF - ResearchGate. Available from: [Link]

-

Computational Design of Biomimetic Phosphate Scavengers | Request PDF - ResearchGate. Available from: [Link]

-

Phosphorus Compounds in Pharmaceutical Drugs and Their Rising Role as Antioxidants and Antidiabetics: A Review - AASCIT. Available from: [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. Available from: [Link]

-

(PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. Available from: [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. Available from: [Link]

-

Applications of phosphorus heterocycles (PHs). - ResearchGate. Available from: [Link]

-

Phosphorus Heterocycles and Their Biological Applications - Semantic Scholar. Available from: [Link]

-

Protein X-ray Crystallography: Basic principles. Available from: [Link]

-

Design strategies of phosphorus-containing catalysts for photocatalytic, photoelectrochemical and electrocatalytic water splitting - Green Chemistry (RSC Publishing). Available from: [Link]

-

Phosphorene-Supported Au(I) Fragments for Highly Sensitive Detection of NO - PMC. Available from: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. Available from: [Link]

-

The Role of the Phosphorus Atom in Drug Design - PubMed. Available from: [Link]

-

Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Available from: [Link]

-

Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC - NIH. Available from: [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. Available from: [Link]

Sources

- 1. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]

- 2. massbio.org [massbio.org]

- 3. biosolveit.de [biosolveit.de]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. drughunter.com [drughunter.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Role of the Phosphorus Atom in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 16. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]

- 19. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges [mdpi.com]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 21. practicalfragments.blogspot.com [practicalfragments.blogspot.com]

- 22. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]

- 26. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 28. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 29. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 30. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 32. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 33. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]

- 34. Computational Design of Biomimetic Phosphate Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Application Notes & Protocols: Harnessing the Power of Hydrazine-Functionalized Phosphinanes in Click Chemistry

Introduction: The Bifunctional Advantage in Bioconjugation

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently link molecular components is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] A key extension of this is bioorthogonal chemistry, which applies these principles within the complex environment of living systems without interfering with native biochemical processes.[3][4]

Among the arsenal of bioorthogonal tools, two reactions stand out for their reliability and distinct mechanisms: the Staudinger ligation between a phosphine and an azide, and hydrazone formation from a hydrazine and an aldehyde or ketone.[5][6][] This guide delves into the unique potential of a hybrid reagent class—hydrazine-functionalized phosphinanes —which combines both functionalities into a single, powerful molecular linker. By presenting two distinct, orthogonal "click" handles, these reagents open the door to advanced applications in sequential labeling, targeted drug delivery, and the assembly of complex biomolecular architectures.

This document provides a deep dive into the underlying chemistry of these reactions and delivers detailed protocols for their application, empowering researchers to leverage the unique capabilities of these versatile bifunctional molecules.

Part 1: Foundational Chemistries

A mastery of hydrazine-functionalized phosphinanes requires a thorough understanding of their constituent reactive groups. The power of these reagents lies in the orthogonality of the Staudinger ligation and hydrazone formation, allowing for precise, stepwise control over conjugation events.

The Staudinger Ligation: A Bioorthogonal Mainstay

First adapted for biological applications by Bertozzi and coworkers, the Staudinger ligation is a cornerstone of bioorthogonal chemistry, enabling the selective linkage of molecules in cellular contexts.[4][8] The reaction occurs between a triarylphosphine and an organic azide. Azides are exceptionally well-suited for bioorthogonal applications due to their small size, metabolic stability, and virtual absence in most biological systems.[3][4] Similarly, phosphines are abiotic and exhibit mild reducing potential, crucially avoiding the cleavage of native disulfide bonds in proteins.[3][9]

Mechanism of Action: The reaction proceeds via a two-step mechanism. The nucleophilic phosphine first attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate then cyclizes, and through a four-membered transition state, extrudes nitrogen gas (N₂) to form an aza-ylide.[3] In the bioorthogonal variant, an electrophilic trap (typically a methyl ester) is positioned ortho to the phosphorus atom. This trap rapidly undergoes intramolecular cyclization with the aza-ylide, which, after hydrolysis, yields a stable amide bond and the corresponding phosphine oxide.[10][11]

Caption: Mechanism of the Staudinger-Bertozzi Ligation.

Causality Behind Experimental Choices:

-

Reagent Choice: Triarylphosphines are used because their electronic and steric properties are tunable. Electron-donating groups on the aryl rings can increase the nucleophilicity of the phosphorus atom, potentially accelerating the initial attack on the azide, though this can also increase susceptibility to air oxidation.[9]

-

Kinetics: The Staudinger ligation is known for its high selectivity but relatively slow kinetics (rate constants typically around 10⁻³ M⁻¹s⁻¹).[10][11] This means that reactions often require higher concentrations of reagents or longer incubation times compared to faster click reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions.[8]

Hydrazone Formation: A pH-Sensitive Click Reaction

The condensation reaction between a hydrazine (or its more stable derivative, a hydrazide) and an aldehyde or ketone to form a hydrazone is another powerful tool in the click chemistry arsenal.[1] This reaction is prized for its simplicity, often requiring no catalyst, and its unique pH-dependent kinetics and stability.

Mechanism of Action: Hydrazone formation is typically acid-catalyzed. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazine then attacks the carbonyl carbon, forming a carbinolamine intermediate.[12] Subsequent protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form the C=N double bond of the hydrazone. The acid catalyst is regenerated in the final deprotonation step.[12]

Caption: Acid-catalyzed mechanism of hydrazone formation.

Causality Behind Experimental Choices:

-

pH Control: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4-6) are optimal.[6] If the pH is too high, the carbonyl is not sufficiently activated. If the pH is too low, the hydrazine becomes fully protonated, losing its nucleophilicity. This pH sensitivity is a key feature, as the resulting hydrazone bond is stable at physiological pH (~7.4) but can be cleaved under more acidic conditions, making it a popular choice for pH-responsive drug delivery systems.[12]

-

Reactivity: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[12] This allows for selective reactions in systems containing both functional groups.

Part 2: The Bifunctional Reagent: Design and Application

A hydrazine-functionalized phosphinane combines the capabilities of both the Staudinger ligation and hydrazone formation into a single molecular entity. This creates a versatile linker capable of bridging two different biomolecules or performing sequential conjugations onto a single target.

Synthesis and Design Principles

The synthesis of these reagents is modular, typically involving the condensation of a phosphine-containing aldehyde with a hydrazine derivative.[13] This approach allows for significant structural diversity.

Caption: General workflow for synthesizing a bifunctional reagent.

Design Considerations:

-

Phosphine Core: The choice of phosphine affects reactivity and stability. Standard triphenylphosphine derivatives are common. Water-soluble phosphines, such as those functionalized with sulfonate groups (e.g., TCEP), are essential for biological applications in aqueous buffers.[14]

-

Hydrazine vs. Hydrazide: Hydrazides (R-CO-NHNH₂) are often used in place of hydrazines as they are more stable and less toxic.[15]

-

Spacer Arms: Incorporating flexible linkers (e.g., polyethylene glycol, PEG) between the phosphine and hydrazine moieties can improve solubility and reduce steric hindrance, facilitating efficient conjugation to large biomolecules.

Conceptual Application: Dual Labeling of a Protein

A key application is the sequential labeling of a single biomolecule with two different probes (e.g., a therapeutic agent and an imaging agent). The orthogonality of the two reactions allows for precise control.

Workflow:

-

Introduce Handles: A target protein is metabolically or enzymatically labeled to introduce an azide handle. A separate probe (e.g., a drug molecule) is synthesized with a free aldehyde group.

-

First Ligation (Staudinger): The azide-modified protein is reacted with the hydrazine-functionalized phosphinane. The phosphine end of the linker selectively couples to the protein's azide group. The unreacted hydrazine end remains available.

-

Purification: Excess linker is removed via size-exclusion chromatography or dialysis.

-

Second Ligation (Hydrazone): The aldehyde-modified drug is added to the purified, linker-conjugated protein. The reaction is carried out at a mildly acidic pH to facilitate hydrazone bond formation.

-

Final Product: The protein is now dually labeled, connected to the drug molecule via the bifunctional linker.

Caption: Workflow for dual labeling using a bifunctional linker.

Part 3: Detailed Application Notes and Protocols

The following protocols provide step-by-step methodologies for the synthesis and application of these reagents. Safety Precaution: Always handle phosphines and hydrazine derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 3.1: Modular Synthesis of a Phosphino-Hydrazone Reagent